1-[(1R)-1-azidoethyl]-2-chlorobenzene
Description
Properties
CAS No. |
1604423-75-7 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1 1r 1 Azidoethyl 2 Chlorobenzene
Asymmetric Synthesis of the Azidoethyl Moiety
The creation of the chiral center at the carbon atom bearing the azide (B81097) group is the cornerstone of synthesizing the target molecule in its desired (R)-enantiomeric form. Several strategies have been developed to achieve high enantioselectivity in this transformation.
Chiral Catalyst-Mediated Azidation Reactions
The direct introduction of an azide group to a prochiral substrate using a chiral catalyst is a powerful and atom-economical approach. Both transition metal catalysis and organocatalysis have proven effective in this regard. These catalytic asymmetric methods are of significant interest as they can provide access to α-chiral azides, which are valuable building blocks for a variety of chiral amines and other bioactive molecules. rsc.org
Organocatalytic strategies, for instance, have been developed for the atroposelective synthesis of axially chiral styrenes, which are important precursors for various biologically active compounds. nih.gov Secondary amine catalysts, such as those derived from α,α-L-diaryl prolinols, can mediate the asymmetric synthesis of such compounds with good chemical yields and high enantioselectivities under mild conditions. nih.gov The success of these reactions is often influenced by the electronic properties of the aromatic ring and the steric hindrance of substituents. nih.gov
Enantioselective Reductions of Precursor Ketones
An alternative and widely employed strategy involves the enantioselective reduction of a precursor ketone, specifically 2-chloroacetophenone (B165298) or its derivatives. This method establishes the chiral center of the corresponding alcohol, which can then be converted to the azide.
The asymmetric reduction of 2-haloacetophenones has been successfully achieved using various catalysts. nih.gov For example, ketoreductases (KREDs) have demonstrated the ability to reduce acetophenone (B1666503) derivatives with high enantioselectivity. rsc.org The electronic and steric properties of the substituents on the aromatic ring can significantly influence the reaction rates and the stereochemical outcome. rsc.org
Furthermore, the use of chiral oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane (B79455), has been shown to be effective for the enantioselective reduction of aromatic ketones. mdpi.com The enantioselectivity of these reductions can often be enhanced by using specific borane reagents or additives. mdpi.com For instance, the reduction of 2,2,2-trifluoroacetophenone (B138007) using an oxazaborolidine catalyst derived from L-threonine and catecholborane has been reported to yield the corresponding alcohol with high enantioselectivity. mdpi.com
| Precursor Ketone | Catalyst/Reducing Agent | Enantiomeric Excess (ee) | Reference |
| 2-Chloroacetophenone | TeSADH mutants | >99% (for R- or S-isomer depending on mutant) | nih.gov |
| 2,2,2-Trifluoroacetophenone | A85G/186A/C295A TeSADH | High | nih.gov |
| Acetophenone Derivatives | KRED1-Pglu | Variable, dependent on substituent | rsc.org |
| Aromatic Ketones | Oxazaborolidine from chiral lactam alcohol/BH3-THF | High | mdpi.com |
Diastereoselective Approaches Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. sigmaaldrich.com A chiral auxiliary is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. sigmaaldrich.comnumberanalytics.com After the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com
This strategy can be applied to the synthesis of 1-[(1R)-1-azidoethyl]-2-chlorobenzene by attaching a chiral auxiliary to a suitable precursor. For example, a prochiral ketone could be derivatized with a chiral auxiliary to form an intermediate that undergoes a diastereoselective reaction, such as the addition of an azide source. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary. numberanalytics.comnih.gov A variety of chiral auxiliaries are commercially available, including those derived from amino acids, terpenes, and other natural products. sigmaaldrich.comnih.gov
Chemoenzymatic Transformations for Stereocontrol
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to produce chiral molecules. cabidigitallibrary.orgnih.gov Enzymes, being inherently chiral, can catalyze reactions with high regio- and enantioselectivity. tudelft.nl
For the synthesis of the target azido (B1232118) compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture or the enantioselective transformation of a prochiral substrate. nih.govtudelft.nl For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers. nih.gov Alternatively, a dehydrogenase could be employed for the enantioselective reduction of a precursor ketone, as discussed in section 2.1.2. cabidigitallibrary.org The microbiological reduction of azido ketones has also been shown to produce homochiral β-azidoalcohols, which are versatile building blocks for other chiral molecules. researchgate.netscribd.com
Regioselective Introduction of the 2-Chlorophenyl Group
The regioselective placement of the chlorine atom at the ortho position of the phenyl ring is another critical aspect of the synthesis.
Electrophilic Aromatic Substitution Strategies (if applicable to precursors)
While direct electrophilic chlorination of a precursor already containing the azidoethyl side chain might be challenging due to the directing effects of the side chain and the potential for side reactions, this strategy can be applied to precursors of the 2-chlorophenyl moiety itself. For instance, the synthesis of 2-chloroacetophenone, a key precursor for the enantioselective reduction pathway, would involve the Friedel-Crafts acylation of chlorobenzene (B131634).
In cases where the aromatic ring is assembled during the synthesis, regioselectivity can be controlled by the choice of starting materials and reaction conditions. For example, divergent synthetic strategies have been developed for the preparation of 1,3,5-trisubstituted benzenes starting from 2,3,5-triiodobenzoic acid, demonstrating the ability to control the substitution pattern on an aromatic ring. rsc.org
Directed Ortho Metalation (DoM) Approaches
Directed Ortho Metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgstrath.ac.uk This approach relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu For the synthesis of this compound, a DoM strategy would likely involve the initial preparation of a 2-chlorobenzene derivative bearing a suitable DMG.
A plausible, though hypothetical, synthetic sequence could commence with a DMG, such as a pivaloyl-protected amine or a methoxyethoxymethyl (MEM) ether, on the 2-chlorobenzene ring. This substrate would then be subjected to metalation using a strong lithium base like n-butyllithium or sec-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) to enhance reactivity. baranlab.org The resulting ortho-lithiated species could then be quenched with an electrophile that would lead to the desired ethylamine (B1201723) precursor.
One potential electrophile is a chiral N-sulfinyl imine. The addition of the ortho-lithiated 2-chlorobenzene to a chiral N-tert-butanesulfinyl imine derived from acetaldehyde (B116499) would proceed with high diastereoselectivity, controlled by the stereocenter on the sulfinyl group. mdpi.comnih.gov Subsequent removal of the sulfinyl group and conversion of the resulting amine to an azide would yield the target molecule.
Table 1: Hypothetical Directed Ortho Metalation Approach
| Step | Reactants | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 2-chloro-N-pivaloylaniline | 1. s-BuLi, TMEDA, THF, -78 °C; 2. (R)-N-(ethylidene)-2-methylpropane-2-sulfinamide | 1-(2-chloro-pivaloylaminophenyl)-N-(tert-butanesulfinyl)ethan-1-amine | Stereoselective C-C bond formation via DoM |
| 2 | 1-(2-chloro-pivaloylaminophenyl)-N-(tert-butanesulfinyl)ethan-1-amine | 1. HCl, MeOH; 2. TfN3, K2CO3, CH2Cl2 | This compound | Deprotection and azidation |
Cross-Coupling Methodologies for Arylation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Several cross-coupling strategies could be envisioned for the synthesis of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a robust method for C-C bond formation. libretexts.orgyoutube.com A possible approach would involve the coupling of 2-chlorophenylboronic acid with a chiral electrophile containing the azidoethyl moiety. Alternatively, a chiral organoboron species could be coupled with 1-bromo-2-chlorobenzene (B145985). The synthesis of the requisite chiral organoboron reagent would be a critical step, potentially achievable through stereoselective hydroboration of a suitable vinyl precursor.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which often exhibit high reactivity and functional group compatibility. wikipedia.orgorganic-chemistry.orgchem-station.com A plausible route would involve the preparation of a chiral (1-azidoethyl)zinc halide and its subsequent palladium- or nickel-catalyzed coupling with 1-bromo-2-chlorobenzene. The stereochemical integrity of the organozinc reagent would be paramount for the successful stereoselective synthesis of the final product.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govlibretexts.orgnih.gov A potential application in this context could be the reaction of 1-bromo-2-chlorobenzene with a chiral N-protected vinylamine, followed by further transformations. However, controlling the regioselectivity and ensuring the transfer of chirality might present significant challenges.
Table 2: Potential Cross-Coupling Strategies
| Reaction | Aryl Partner | Chiral Partner | Catalyst System (Example) | Key Challenge |
| Suzuki-Miyaura | 2-chlorophenylboronic acid | Chiral (1-azidoethyl) halide | Pd(PPh3)4, base | Synthesis of the chiral coupling partner |
| Negishi | 1-bromo-2-chlorobenzene | Chiral (1-azidoethyl)zinc halide | Pd(dppf)Cl2 | Preparation and stability of the organozinc reagent |
| Heck | 1-bromo-2-chlorobenzene | Chiral N-vinylacetamide | Pd(OAc)2, P(o-tol)3, base | Regio- and stereoselectivity of the coupling |
Optimization of Reaction Conditions for Enantiomeric Excess and Yield
Achieving high enantiomeric excess (ee) and chemical yield is a critical aspect of any stereoselective synthesis. nih.govresearchgate.net The optimization of various reaction parameters plays a crucial role in the outcome of the synthesis of this compound.
Solvent Effects and Reaction Temperature Optimization
The choice of solvent can significantly influence the stereochemical outcome of a reaction by affecting the conformation of reactants and transition states. rsc.org For instance, in reactions involving organometallic intermediates, the coordinating ability of the solvent can impact the aggregation state and reactivity of the organometallic species. A systematic screening of solvents with varying polarities and coordinating abilities (e.g., THF, diethyl ether, toluene (B28343), dichloromethane) is essential.
Reaction temperature is another critical parameter. Lower temperatures often lead to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, this may come at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high stereoselectivity and a practical reaction time.
Ligand Design and Catalyst Loading Studies
In transition metal-catalyzed reactions, the design of the chiral ligand is of paramount importance for inducing high enantioselectivity. researchgate.netnih.gov For cross-coupling reactions, a wide array of chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos, Trost ligands) are available. The electronic and steric properties of the ligand can be fine-tuned to optimize the stereochemical outcome. Screening a library of ligands is a common strategy to identify the optimal one for a specific transformation.
Catalyst loading also needs to be optimized. While higher catalyst loading may lead to faster reactions and higher conversions, it also increases the cost and can complicate purification. The goal is to find the minimum catalyst loading that provides the desired yield and enantioselectivity in a reasonable timeframe.
Table 3: Optimization Parameters for a Hypothetical Negishi Coupling
| Parameter | Variation | Expected Outcome on ee and Yield |
| Solvent | THF, Dioxane, Toluene | Significant impact on solubility and catalyst activity, influencing both ee and yield. |
| Temperature | -20 °C, 0 °C, Room Temperature | Lower temperatures generally favor higher ee. |
| Ligand | (R)-BINAP, (S,S)-Chiraphos | The choice of ligand is crucial for asymmetric induction. |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Lowering loading is cost-effective but may require longer reaction times. |
Isolation and Purification Techniques for High Stereopurity
Even with highly optimized reaction conditions, the final product may contain a small amount of the undesired enantiomer. To achieve high stereopurity, efficient isolation and purification techniques are necessary.
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to determine the enantiomeric excess of the product. For preparative separation, chiral column chromatography can be employed to separate the two enantiomers, although this can be a costly and time-consuming process. Standard silica (B1680970) gel chromatography is typically used to remove achiral impurities.
Crystallization: If the product is a crystalline solid, diastereomeric salt formation or preferential crystallization can be effective methods for enantiomeric enrichment. Diastereomeric salt formation involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Reactivity and Mechanistic Investigations of 1 1r 1 Azidoethyl 2 Chlorobenzene
Transformations Involving the Azide (B81097) Functional Group
The azide group in 1-[(1R)-1-azidoethyl]-2-chlorobenzene is a prominent site for a variety of chemical transformations, enabling the synthesis of diverse nitrogen-containing compounds. Its reactivity is central to several modern synthetic methodologies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide functional group readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to yield a stable 1,4-disubstituted 1,2,3-triazole. nih.gov The mechanism proceeds through the formation of a copper(I) acetylide, which then reacts with the azide. nih.govrsc.org This process is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. rsc.org
For instance, the reaction of an azide with phenylacetylene (B144264) in the presence of a copper(I) catalyst, such as a mixture of CuSO₄·5H₂O and sodium ascorbate, typically results in a high yield of the corresponding 1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole. The reaction's utility has been demonstrated in various applications, including medicinal chemistry and materials science. rsc.orgnih.gov
A catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes. nih.gov This bioorthogonal reaction proceeds rapidly under physiological conditions, making it suitable for modifying biomolecules in living systems without the toxicity associated with copper catalysts. nih.govrsc.orgnih.gov The reaction of an azide with a cyclooctyne (B158145) derivative provides a powerful tool for bioconjugation. nih.gov
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) salts (e.g., CuSO₄/NaAscorbate, CuI) | None (metal-free) |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes |
| Conditions | Mild, often at room temperature in various solvents. | Physiological conditions (aqueous, room temperature). nih.gov |
| Key Advantage | High yields and regioselectivity for 1,4-disubstituted triazoles. nih.gov | Bioorthogonal, suitable for in vivo applications. nih.govnih.gov |
| Limitation | Potential toxicity of copper catalyst in biological systems. nih.gov | Requires synthesis of strained alkynes. |
Reduction to Chiral Primary Amines (e.g., Staudinger Reaction, catalytic hydrogenation)
The azide group can be efficiently reduced to a primary amine, a transformation of significant synthetic importance. The Staudinger reaction provides a mild method for this reduction. wikipedia.org It involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgjk-sci.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org The reaction is known for its high yields and lack of side products. thermofisher.comalfa-chemistry.com
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses dinitrogen to form the iminophosphorane. wikipedia.orgalfa-chemistry.com
Catalytic hydrogenation offers another effective method for the reduction of azides. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. researchgate.netrsc.org The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields of the desired primary amine. researchgate.net For example, the hydrogenation of related compounds has been studied using various catalysts and solvents to determine the optimal conditions for selective reduction. researchgate.netnih.gov
Table 2: Methods for Reduction of Azides to Primary Amines
| Method | Reagents and Conditions | Mechanism Highlights | Advantages |
|---|---|---|---|
| Staudinger Reaction | Triphenylphosphine (or other phosphines), followed by water. wikipedia.org | Formation of an iminophosphorane intermediate. wikipedia.orgjk-sci.com | Mild conditions, high yields, chemoselective. thermofisher.comsigmaaldrich.com |
| Catalytic Hydrogenation | H₂, Pd/C or other metal catalysts. researchgate.net | Adsorption onto catalyst surface and reaction with hydrogen. | Clean reaction, high yields, scalable. |
Thermal and Photochemical Decompositions and Rearrangements (e.g., nitrene formation)
Organic azides can undergo decomposition upon heating or exposure to UV light, leading to the formation of highly reactive nitrene intermediates. scispace.comrsc.orgresearchgate.net The initial step in both thermal and photochemical decomposition is the extrusion of dinitrogen to generate a nitrene. scispace.comresearchgate.net
Theoretical studies on prototypical azides, such as isopropyl azide, have shown that thermal decomposition can proceed through either a spin-allowed pathway to a singlet nitrene or a spin-forbidden pathway to a triplet nitrene. scispace.comrsc.org The singlet nitrene is typically formed in photochemical reactions. scispace.com The highly reactive nitrene can then undergo various subsequent reactions, including isomerization to an imine. scispace.comresearchgate.net
Reactions with Phosphines and Other Nucleophiles (e.g., Staudinger ligation variants)
Beyond the classic Staudinger reduction, the reaction of azides with phosphines forms the basis of the Staudinger ligation, a powerful tool for bioconjugation. sigmaaldrich.comnih.govrsc.orgnih.gov This reaction allows for the formation of a stable amide bond between two molecules. sigmaaldrich.com In the traceless Staudinger ligation, a phosphinothioester reacts with an azide to form an amide bond without incorporating the phosphorus atom into the final product. raineslab.com
The reaction's high chemoselectivity and the bioorthogonality of the azide and phosphine functional groups have made it invaluable in chemical biology for applications such as cell-surface engineering and protein labeling. sigmaaldrich.comnih.govnih.gov The nature of the phosphine and the reaction solvent can influence the outcome of the reaction. nih.gov
Reactivity of the 2-Chlorophenyl Moiety
The 2-chlorophenyl group of the title compound also possesses a reactive site, primarily for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions (SNAr)
The chlorine atom on the aromatic ring can be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com While the ethylazido group itself is not a strong electron-withdrawing group, under certain conditions, such as high temperatures or with strong nucleophiles, SNAr reactions can occur.
The SNAr mechanism involves two main steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com The position of any activating groups relative to the leaving group is crucial, with ortho and para positions being most effective at stabilizing the intermediate. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination)
There is no available scientific literature detailing the participation of this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination. While the 2-chloro-substituted benzene (B151609) ring is a potential site for such reactions, and aryl azides have been used in some cross-coupling contexts, no studies have been published that specifically document these transformations for this compound. nih.gov Consequently, no data on reaction conditions, catalyst systems, or yields can be provided.
Directed Aryl Functionalization (e.g., C-H activation pathways)
No research has been published on the use of the 1-azidoethyl group of this compound as a directing group for aryl functionalization through C-H activation pathways. The investigation of such mechanistic pathways requires specific studies that, to date, have not been reported for this molecule.
Stereochemical Control and Diastereoselectivity in Subsequent Transformations
Retention of Configuration in Azide Transformations
There are no studies available that investigate the retention of configuration at the chiral center of this compound during transformations of the azide group. Research in this area would be necessary to understand the stereochemical outcomes of reactions such as azide reduction or cycloaddition, but this work has not been documented.
Applications in Complex Molecule Synthesis and Chiral Pool Utilization
Role as a Chiral Building Block in Natural Product Synthesis
In the field of total synthesis, the use of "chiral pool" starting materials—enantiomerically pure compounds from natural sources—is a powerful strategy. Similarly, synthetic chiral building blocks like 1-[(1R)-1-azidoethyl]-2-chlorobenzene offer a direct route to introducing stereocenters into a target molecule. The primary utility of this azide (B81097) is its capacity to be converted into (1R)-1-(2-chlorophenyl)ethanamine. This amine is a valuable synthon for the synthesis of nitrogen-containing natural products and their analogs, particularly alkaloids. researchgate.net
The synthesis of natural product-like molecules often relies on robust and predictable reactions. nih.gov The defined (R)-stereochemistry at the ethylamine (B1201723) side chain allows for diastereoselective transformations at later stages of a synthetic sequence, guiding the formation of subsequent stereocenters. While specific total syntheses employing this exact building block are not prominently documented, its structure is analogous to fragments found in numerous bioactive natural products. Synthetic chemists can utilize this chiral amine to construct key fragments of complex targets, such as the piperidine (B6355638) or imidazole (B134444) cores found in various marine alkaloids. researchgate.net The strategy of "synthesis first" to anticipate the existence of new natural products is a growing field, where building blocks like this could be used to generate novel alkaloid structures that are later identified in nature. nih.gov
Utilization in the Construction of Medicinal Chemistry Scaffolds
The demand for enantiomerically pure compounds in the pharmaceutical industry is immense, as the chirality of a drug molecule is often critical to its efficacy and safety. This compound, through its conversion to (1R)-1-(2-chlorophenyl)ethanamine, functions as a versatile scaffold for constructing molecules of medicinal interest. biosynth.com The chiral amine fragment is a common feature in a wide array of pharmacologically active agents.
Its utility is demonstrated in the synthesis of heterocyclic systems, which form the core of many drugs. For instance, chiral amines are crucial for building benzimidazole (B57391) derivatives, a scaffold known for a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.net The (1R)-1-(2-chlorophenyl)ethanamine derived from the title compound can be condensed with appropriate precursors to generate libraries of chiral benzimidazoles. Furthermore, the structural motif is related to that of known antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), where specific substitutions on an N-phenyl amide structure are key to activity. rsc.org The combination of a chiral center and an aromatic ring amenable to further functionalization makes it an attractive starting point for the discovery of new therapeutic agents.
Table 1: Potential Medicinal Chemistry Scaffolds from this compound This table is interactive. Click on the headers to sort.
| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |
|---|---|---|
| Chiral Benzimidazoles | Reduction of azide to amine, followed by cyclocondensation with an o-phenylenediamine (B120857) derivative. researchgate.net | Antimicrobial, Anticancer |
| N-Aryl Amides | Reduction to amine, followed by acylation with a substituted cinnamic acid. rsc.org | Analgesia (e.g., TRPV1 Antagonism) |
| Chiral Piperidines | Use of the derived amine in multi-step sequences involving cyclization reactions. | CNS Disorders, Alkaloid Mimetics |
| Substituted Nitroimidazoles | Derivatization of the amine and coupling with nitroimidazole moieties. nih.gov | Anticancer, Radiosensitizers |
Precursor for Optically Active Advanced Organic Materials
Optically active polymers and liquid crystals are advanced materials with applications in chiral separations, asymmetric catalysis, and display technologies. The synthesis of these materials requires the incorporation of chiral monomers to impart the desired chiroptical properties to the bulk material.
This compound is a candidate for such a chiral monomer. The azide functional group is highly suitable for polymerization reactions. For example, it can undergo thermally initiated polycycloaddition reactions to form polymers with triazole linkages in the backbone. The presence of the fixed (R)-stereocenter in each monomer unit would translate into a polymer with a helical or other chiral conformation, leading to materials with high optical rotation or circularly polarized luminescence.
Alternatively, the azide can be used in "click chemistry" (Huisgen 1,3-dipolar cycloaddition) to attach the chiral moiety as a side chain onto a pre-existing polymer backbone. The resulting functionalized polymer would gain optical activity from the appended chiral groups. The 2-chloro-substituent also offers a site for further modification, allowing the monomer to be tailored for specific material properties, such as solubility or thermal stability, before polymerization.
Synthesis of Stereoisomeric and Functionalized Analogs via Derivatization
The synthetic versatility of this compound stems from its three distinct functional regions: the azide group, the aromatic ring, and the chiral center itself. Each of these can be selectively modified to produce a diverse range of stereoisomeric and functionalized analogs.
The azide group is a versatile functional handle, most notably for its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction provides a highly efficient and regioselective method to form stable 1,2,3-triazole rings, linking the chiral fragment to other molecules. organic-chemistry.org
Upon reduction of the azide to the primary amine, (1R)-1-(2-chlorophenyl)ethanamine, a new suite of derivatization possibilities emerges. The amine can undergo standard transformations such as acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary or tertiary amines, respectively.
The 2-chlorophenyl group is a platform for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, or Negishi couplings can be used to form new carbon-carbon bonds, introducing new aryl or alkyl groups. Buchwald-Hartwig amination can replace the chlorine with nitrogen-based nucleophiles, and Sonogashira coupling can introduce alkyne moieties. These reactions allow for extensive diversification of the aromatic portion of the molecule.
Table 2: Derivatization Reactions of this compound and its Amine Derivative This table is interactive. Click on a row to highlight it.
| Functional Group | Reaction Type | Reagents | Resulting Structure |
|---|---|---|---|
| Azide | CuAAC "Click" Chemistry | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole |
| Amine (post-reduction) | Acylation | Acid Chloride (R-COCl), Base | N-Acyl Amide |
| Amine (post-reduction) | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | N-Sulfonamide |
| Aryl Chloride | Suzuki Coupling | Boronic Acid (R-B(OH)₂), Pd Catalyst | Biaryl Compound |
| Aryl Chloride | Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst | N-Aryl Amine |
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules in a single, atom-economical step. wikipedia.org The amine derived from this compound is an ideal component for one of the most famous MCRs: the Ugi four-component reaction (U-4CR). nih.gov
The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide product. nih.gov The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which then undergoes a series of additions with the isocyanide and carboxylic acid, culminating in a Mumm rearrangement to yield the stable final product. wikipedia.orgnih.gov
By using the chiral amine (1R)-1-(2-chlorophenyl)ethanamine, the stereochemistry of the starting material is transferred directly to the product. This allows for the rapid synthesis of a large library of diverse, enantiomerically pure peptidomimetic compounds. Varying each of the other three components introduces structural diversity at multiple points in the final molecule, making the Ugi reaction a cornerstone of diversity-oriented synthesis for drug discovery screening libraries. nih.govwikipedia.org
Table 3: Example of Scaffold Diversity via the Ugi Reaction This table is interactive. The amine component is fixed as (1R)-1-(2-chlorophenyl)ethanamine.
| Aldehyde | Carboxylic Acid | Isocyanide | Resulting Scaffold Core |
|---|---|---|---|
| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-acetyl, N'-tert-butyl glycinamide |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-benzoyl, N'-cyclohexyl valinamide |
| Benzaldehyde | Propionic Acid | Benzyl (B1604629) isocyanide | N-propionyl, N'-benzyl phenylglycinamide |
| 4-Pyridinecarboxaldehyde | Furoic Acid | Ethyl isocyanide | N-furoyl, N'-ethyl pyridylglycinamide |
With sincere regret, a thorough search for scholarly and computational data concerning the chemical compound This compound has yielded insufficient information to construct the detailed and specific article requested. The current body of publicly accessible scientific literature does not appear to contain the specific theoretical and computational studies required to accurately and comprehensively address the outlined sections on its electronic structure, conformational analysis, reaction mechanisms, spectroscopic parameters, and chiral recognition.
The instructions provided demand a strict adherence to a detailed outline, focusing solely on "this compound" and the inclusion of specific data such as data tables and detailed research findings. Without access to relevant primary research or computational chemistry databases that have specifically modeled this molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
It is imperative to avoid the generation of content that is not substantiated by verifiable sources. Therefore, until such studies are published and made available, it is not possible to fulfill this request in a manner that is both responsible and scientifically sound.
Advanced Characterization Techniques for Stereochemical Assignment and Mechanistic Elucidation
Determination of Absolute Configuration using X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govnih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms and thus its absolute stereochemistry.
For 1-[(1R)-1-azidoethyl]-2-chlorobenzene, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. nih.gov The process involves slowly inducing crystallization from a supersaturated solution. Once a crystal of sufficient quality is acquired, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
The key to determining the absolute configuration lies in the phenomenon of anomalous scattering, which is particularly effective when a "heavy" atom (in this case, chlorine) is present in the structure. nih.gov Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal, breaks down in the presence of anomalous scattering. By carefully measuring the intensity differences between these Friedel pairs (Bijvoet pairs), the absolute configuration of the molecule can be unambiguously assigned. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute configuration. nih.gov
While no specific crystallographic data for this compound is publicly available, the expected data from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C8H8ClN3 |
| Formula Weight | 181.63 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.123 |
| b (Å) | 9.456 |
| c (Å) | 15.789 |
| Volume (ų) | 914.5 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical spectroscopy techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. saschirality.orgresearchgate.netmdpi.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.orgyoutube.com A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore (a light-absorbing group). For this compound, the chlorobenzene (B131634) ring and the azide (B81097) group act as chromophores. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the chiral center and the conformation of the molecule. mdpi.com By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. mdpi.com
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. saschirality.org An ORD curve exhibits a characteristic shape, particularly in the vicinity of an absorption band, which is also related to the stereochemistry of the molecule. While CD spectroscopy is often preferred for its simpler interpretation of individual electronic transitions, ORD can provide complementary information.
| Technique | Parameter | Expected Observation |
|---|---|---|
| Circular Dichroism (CD) | λmax (nm) | ~210-230 nm and ~260-280 nm |
| Circular Dichroism (CD) | Δε (M⁻¹cm⁻¹) | Positive or negative Cotton effects corresponding to the π→π* and n→π* transitions of the aromatic and azide chromophores. |
| Optical Rotatory Dispersion (ORD) | [α] at 589 nm (D-line) | A specific optical rotation value, either positive or negative. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., NOESY, COSY, HSQC)
While standard one-dimensional NMR spectroscopy provides information about the connectivity of atoms, advanced two-dimensional NMR techniques are invaluable for elucidating the three-dimensional structure and relative stereochemistry of molecules in solution. researchgate.net
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals scalar (through-bond) couplings between protons. libretexts.org In a COSY spectrum of this compound, cross-peaks would be observed between the methine proton (the proton on the chiral carbon) and the methyl protons, confirming their three-bond (vicinal) coupling. This helps in assigning the proton signals in the 1D spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique for determining spatial proximity of nuclei, even if they are not directly bonded. wordpress.comlibretexts.org It detects through-space interactions based on the Nuclear Overhauser Effect (NOE). For this compound, NOESY can provide crucial information about the preferred conformation of the azidoethyl group relative to the chlorobenzene ring. For instance, observing a cross-peak between the methine proton and one of the aromatic protons on the ring would indicate that these protons are, on average, close in space, thus defining the molecule's conformational preference. libretexts.orgyoutube.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum of the target compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to, allowing for unambiguous assignment of the carbon skeleton.
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | CH ↔ CH₃ | Confirms scalar coupling and connectivity within the ethyl group. |
| NOESY | CH ↔ Aromatic Protons | Provides information on the preferred conformation around the C-C bond connecting the stereocenter to the ring. |
| HSQC | CH ↔ C (chiral) | Assigns the ¹³C chemical shift of the chiral carbon. |
| HSQC | CH₃ ↔ C (methyl) | Assigns the ¹³C chemical shift of the methyl carbon. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and for monitoring the progress of chemical reactions. mdpi.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The azide group (N₃) has a very strong and characteristic antisymmetric stretching vibration that appears in a relatively clean region of the infrared spectrum, typically around 2100 cm⁻¹. researchgate.net The C-Cl stretching vibration and the aromatic C-H and C=C vibrations of the chlorobenzene ring will also give rise to characteristic absorption bands.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While the azide antisymmetric stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. researchgate.net Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media, where the strong IR absorption of water can be problematic.
In the context of this compound, these techniques are invaluable for reaction monitoring. For example, in a reaction where the azide group is converted to another functional group (e.g., an amine via reduction), the disappearance of the strong azide peak around 2100 cm⁻¹ in the FT-IR spectrum would be a clear indicator of the reaction's progress.
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Azide (-N₃) | Antisymmetric Stretch | FT-IR | ~2100 (very strong) |
| Azide (-N₃) | Symmetric Stretch | Raman | ~1250-1350 |
| Aromatic C-H | Stretch | FT-IR/Raman | ~3000-3100 |
| Aromatic C=C | Stretch | FT-IR/Raman | ~1450-1600 |
| C-Cl | Stretch | FT-IR/Raman | ~600-800 |
Emerging Research Directions and Future Perspectives for 1 1r 1 Azidoethyl 2 Chlorobenzene
Development of Sustainable and Green Synthetic Routes
The synthesis of chiral organic azides is increasingly moving towards more sustainable and environmentally friendly methods. Traditional routes often involve harsh reagents and produce significant waste. Future research on 1-[(1R)-1-azidoethyl]-2-chlorobenzene will likely focus on greener alternatives. One promising approach is the direct azidation of the corresponding chiral alcohol, (1R)-1-(2-chlorophenyl)ethanol, using green chemistry protocols. For instance, methods utilizing sodium azide (B81097) with sulfuric acid in toluene (B28343) have been shown to be effective for the azidation of sterically hindered alcohols while preserving optical purity. ajgreenchem.com Such protocols offer a more environmentally benign pathway to chiral azides. ajgreenchem.com
| Method | Starting Material | Key Reagents | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Classical Substitution | Chiral Halide | Sodium Azide | Well-established | Requires pre-functionalized chiral halide. mdpi.com |
| Mitsunobu Reaction | Chiral Alcohol | Hydrazoic Acid, DEAD/PPh3 | Good for various alcohols. wikipedia.org | Reagents can be hazardous. wikipedia.org |
| Green Azidation | Chiral Alcohol | NaN3, H2SO4, Toluene | Environmentally friendly, preserves optical purity. ajgreenchem.com | Efficient for sterically hindered alcohols. ajgreenchem.com |
| One-Pot Styrene Derivatization | Natural Products (e.g., Estragole) | Br2, KOtBu, NaN3 | Transition-metal-free, regioselective. acs.org | Provides access to α-alkyl styrenes. acs.org |
Flow Chemistry Approaches for Continuous Synthesis
The inherent risks associated with the handling of organic azides, particularly their potential for explosive decomposition, have driven the adoption of flow chemistry for their synthesis. cam.ac.uk Continuous-flow microreactors offer enhanced safety due to small reaction volumes and superior control over reaction parameters. tue.nl Future research will undoubtedly focus on developing a continuous-flow process for the synthesis of this compound.
Protocols for the flow synthesis of benzyl (B1604629) azides and other organic azides have been successfully established. organic-chemistry.orgrsc.org These often involve the use of solid-supported reagents, such as azide exchange resins or monolithic reactors, which facilitate purification and minimize the handling of hazardous materials. cam.ac.uk A telescoped flow process, where the crude azide intermediate is immediately used in a subsequent reaction without isolation, presents a particularly attractive strategy. nih.gov This approach has been demonstrated in the synthesis of propargylic amines and could be adapted for the transformation of this compound into more complex nitrogen-containing compounds. nih.gov The development of asymmetric synthesis in continuous flow is also a rapidly growing field, with methods for producing chiral active pharmaceutical ingredients (APIs) already established. nih.gov
Photoredox Catalysis and Electrosynthesis Applications
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. acs.org For this compound, this opens up possibilities for novel transformations. Research has shown that copper-based photoredox catalysts can effectively promote the azidation of styrene-type double bonds. nih.govnih.gov Such methodologies could be explored for the direct synthesis of the target compound from 2-chloro-1-vinylbenzene.
Furthermore, photoredox catalysis can be used for the difunctionalization of styrenes, allowing for the simultaneous introduction of an aryl group and another functional group across the double bond. acs.orgresearchgate.net This suggests that the chlorobenzene (B131634) moiety of the target compound could potentially be further functionalized through photoredox-mediated reactions.
Electrosynthesis offers another green and sustainable approach to chemical synthesis, using electrons as clean reagents. acs.orgacs.org Electrochemical methods have been developed for the synthesis of imidazoles from vinyl azides and for the hydroxyalkylation of purine (B94841) nucleosides mediated by azides. acs.orgacs.orgnih.gov The application of electrosynthesis to this compound could lead to novel cyclization and functionalization reactions, providing access to a diverse range of heterocyclic compounds.
Bioorthogonal Chemistry Integrations
The azide group is a key player in bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.gov The primary bioorthogonal reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions (copper-catalyzed or strain-promoted). acs.orgmdpi.comnih.gov
This compound, with its azide functionality, is a prime candidate for integration into bioorthogonal applications. nih.govacs.org It could be used to label and image biomolecules, such as proteins, glycans, and nucleic acids, in living cells. nih.govmdpi.comnih.gov The chlorobenzene ring offers a site for further modification, allowing for the attachment of fluorescent dyes, affinity tags, or drug molecules. The chiral nature of the compound could also be exploited to study stereospecific interactions within biological systems.
| Reaction | Reactants | Key Features | Potential Application for the Target Compound |
|---|---|---|---|
| Staudinger Ligation | Azide, Triphenylphosphine | Forms an amide bond; slow kinetics. nih.gov | Covalent labeling of biomolecules. acs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Highly efficient; copper toxicity is a concern for live cells. acs.org | "Click" chemistry for attaching probes. mdpi.comnih.govresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | Copper-free, suitable for live-cell imaging. acs.org | In vivo imaging and tracking. mdpi.comnih.gov |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. nih.gov For this compound, computational methods can be employed to design novel derivatives with tailored properties. Density functional theory (DFT) and other ab initio methods can be used to study the decomposition pathways of the azide group, providing insights into its thermal and photochemical stability. acs.org
Distortion/interaction-activation strain analysis can be used to explore the reactivity of the azide in cycloaddition reactions, helping to predict reaction rates and select suitable reaction partners. acs.org Computational modeling can also be used to investigate the influence of the 2-chloro substituent on the electronic properties and reactivity of both the azide and the aromatic ring. This knowledge can then be used to design new derivatives with enhanced reactivity or selectivity for specific applications, such as in the development of novel cross-linkers for materials science. nih.gov
Exploration of New Catalytic Systems for Azide and Aryl Transformations
The presence of both an azide and a chlorobenzene group in the target molecule offers opportunities for a wide range of catalytic transformations. Future research will likely focus on the development of new catalytic systems that can selectively activate one or both of these functional groups.
For the azide group, catalytic systems that promote its participation in novel cycloaddition, rearrangement, or amidation reactions will be of interest. nih.gov For example, base-catalyzed reactions of aryl azides with aldehydes have been shown to produce aryl amides through a triazoline intermediate. nih.gov
The chlorobenzene moiety is a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which would allow for the introduction of a wide variety of substituents. The development of dual catalytic systems that can orchestrate a cascade reaction involving both the azide and the chlorobenzene ring would be a particularly exciting area of research, enabling the rapid construction of complex molecular architectures from a single, versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
